

Molecular formula and molar mass of cocamidopropyl betaine.

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to Cocamidopropyl Betaine

Introduction

Cocamidopropyl betaine (CAPB) is a versatile amphoteric surfactant widely utilized in personal care products, cosmetics, and various industrial applications.[1][2] Derived from coconut oil, it is known for its mildness, excellent foaming properties, and compatibility with a broad range of other surfactants.[3][4][5] This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and analytical methodologies for researchers, scientists, and drug development professionals.

Molecular and Chemical Identity

Cocamidopropyl betaine is not a single compound but a mixture of closely related organic compounds, with lauramidopropyl betaine being the major component.[1] It is a zwitterionic surfactant, meaning it possesses both a cationic quaternary ammonium group and an anionic carboxylate group, rendering it effective over a wide pH range.[1][6][7]

Molecular Formula and Molar Mass

The representative chemical formula for the primary component of **cocamidopropyl betaine** is $C_{19}H_{38}N_2O_3$.[1][3][6][8]



Property	Value	Source
Molecular Formula	C19H38N2O3	[1][3][6][8]
Molar Mass	342.52 g/mol	[1][8][9]
CAS Number	61789-40-0	[3][6]
IUPAC Name	{INVALID-LINK ammonio}acetate	[1]

Physicochemical Properties

CAPB is typically supplied as a 30-35% aqueous solution. Its physical and chemical properties are summarized below.

Property	Value	Source
Appearance	Clear to pale yellow viscous liquid	[1][6]
Density	~1.05 g/cm³	[1]
Solubility	Soluble in water	[1]
pH (as supplied)	4.0 - 6.0	[10]
Melting Point	< -10 °C	[1][10]
Boiling Point	> 100 °C	[1]

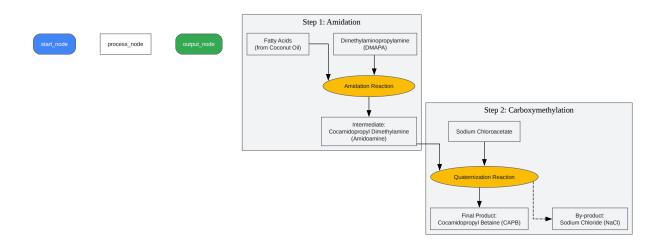
Synthesis of Cocamidopropyl Betaine

The industrial synthesis of CAPB is a two-step process. It does not involve the use of betaine itself, but rather begins with fatty acids derived from coconut or palm kernel oil.[1]

 Amidation: The first step involves the reaction of fatty acids (primarily lauric acid) with dimethylaminopropylamine (DMAPA). The more reactive primary amine of DMAPA selectively reacts with the fatty acid to form a fatty acid amidoamine, specifically cocamidopropyl dimethylamine.[1][11][12][13]



Carboxymethylation (Quaternization): In the second step, the tertiary amine of the
amidoamine intermediate reacts with sodium chloroacetate in an aqueous medium.[12][13]
This quaternization reaction forms the betaine structure and sodium chloride as a byproduct.[1][12]



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Caption: Synthesis workflow for Cocamidopropyl Betaine (CAPB).

Experimental Protocols for Analysis

The quality and purity of CAPB are critical for its application. Various analytical methods are employed to quantify the active substance and identify potential impurities such as unreacted amidoamine (AA) and dimethylaminopropylamine (DMAPA), which are known sensitizers.[14]



Titration Methods

- Principle: Acid-base titration can be used to determine the concentration of CAPB. The
 method typically involves adding a known excess of a strong acid (e.g., HCl) to the sample
 and then back-titrating with a standardized strong base (e.g., KOH).[15]
- Protocol:
 - Accurately weigh a sample of the CAPB solution into a beaker.
 - Add a measured excess volume of standardized hydrochloric acid (e.g., 0.5 M HCl).
 - Stir the solution to ensure complete reaction.
 - Titrate the excess acid with a standardized solution of potassium hydroxide (e.g., 0.5 M
 KOH) using a pH meter or a suitable indicator to determine the endpoint.
 - The amount of CAPB is calculated based on the amount of HCl that reacted with the betaine.
- Limitations: This method may lack selectivity if other basic substances are present in the sample.[15] Potentiometric titration using perchloric acid in a non-aqueous solvent like dioxane can offer improved selectivity.[15]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of CAPB and its impurities.

- HPLC with Refractive Index Detection (HPLC-RI)
 - Principle: This method quantifies CAPB based on the change in the refractive index of the mobile phase as the analyte elutes from the column. It is suitable for detecting non-UVabsorbing compounds like CAPB.[16]
 - Protocol Outline:[16]
 - Column: C18 column.

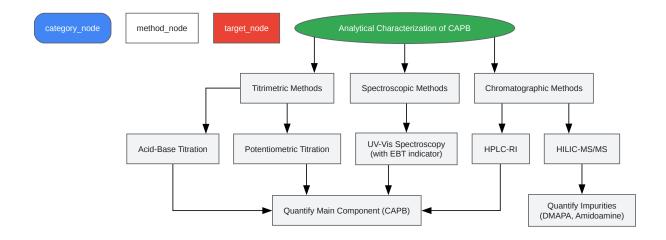


- Mobile Phase: A suitable mixture, such as acetonitrile and water.
- Detector: Refractive Index Detector (RID).
- Standard Preparation: Prepare a series of calibration standards of known CAPB concentrations.
- Sample Preparation: Dilute the sample accurately with the mobile phase.
- Analysis: Inject standards and samples into the HPLC system. Quantify CAPB concentration by comparing the peak area of the sample to the calibration curve.[16]
- Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS)
 - Principle: This highly sensitive and selective method is ideal for quantifying polar impurities like DMAPA and amidoamine (specifically lauramidopropyldimethylamine, LAPDMA) in the CAPB matrix.[14]
 - Protocol Outline:[14]
 - Column: Core-shell HILIC column.
 - Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).
 - Detector: Tandem mass spectrometer (MS/MS) operating in Multiple Reaction
 Monitoring (MRM) mode for high selectivity.
 - Internal Standards: Use stable isotopically labeled analogs of DMAPA and LAPDMA to compensate for matrix effects and recovery losses.
 - Sample Preparation: Dilute the sample in the initial mobile phase, vortex, and centrifuge before injection.
 - Analysis: Quantify impurities based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.



Spectroscopic Methods

- UV-Visible Spectroscopy with Color Indicator
 - Principle: A novel method utilizes the spectral shift of a color indicator, Eriochrome Black T
 (EBT), upon interaction with CAPB.[17] The change in color intensity, measured by a UVVisible spectrophotometer, is proportional to the CAPB concentration.[17]
 - Protocol Outline:[17]
 - Add Eriochrome Black T indicator to a solution containing CAPB.
 - Observe the red shift in the absorption spectrum.
 - Measure the absorbance at the new, shifted wavelength maximum.
 - After optimizing parameters like pH and reaction time, create a calibration curve using standards of known CAPB concentration.
 - Determine the concentration of CAPB in unknown samples by measuring their absorbance and comparing it to the calibration curve.





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Caption: Overview of analytical methods for CAPB characterization.

Applications in Research and Development

CAPB's primary role is that of a surfactant.[3][4] Its applications are extensive in personal care and cosmetics, where it functions as a cleansing agent, foam booster, thickener, and emulsifying agent.[1][18] Its mildness makes it a frequent choice to reduce the irritation potential of harsher anionic surfactants like sodium lauryl sulfate (SLS).[4][6]

In a drug development context, while not a therapeutic agent itself, CAPB is a critical excipient in topical formulations. Its ability to modify interfacial tension and create stable emulsions is valuable for the delivery of active pharmaceutical ingredients (APIs) in creams, lotions, and medicated shampoos.[7][19] Researchers may also utilize its surfactant properties in vitro to study cell lysis or to solubilize proteins and lipids, although care must be taken due to its potential effects on biological membranes.

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- To cite this document: BenchChem. [Molecular formula and molar mass of cocamidopropyl betaine.]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b3430811#molecular-formula-and-molar-mass-of-cocamidopropyl-betaine]

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